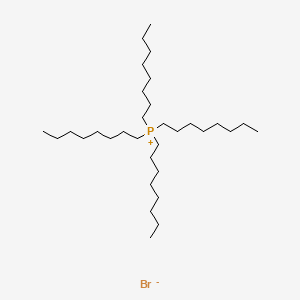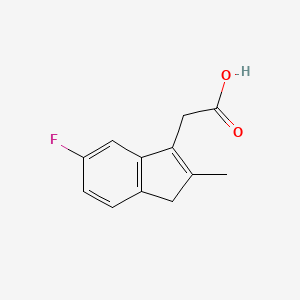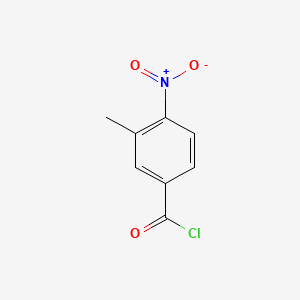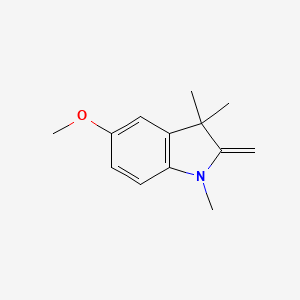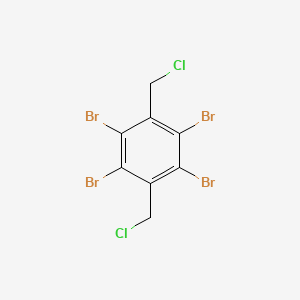
2-Fluoro-5-(trifluorometoxi)benzaldehído
Descripción general
Descripción
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a compound that is part of a broader class of fluorinated aromatic aldehydes. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms and trifluoromethoxy groups can profoundly affect the physical, chemical, and biological properties of these molecules, making them valuable targets for synthesis and study.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, can be achieved through several methods. One approach involves the deoxyfluorination of benzaldehydes using reagents like sulfuryl fluoride and tetramethylammonium fluoride at room temperature, which has been shown to be effective for a wide range of substrates . Another method includes the use of 1-fluoro-2,4,6-trimethylpyridinium salts in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, utilizing orthanilic acids as transient directing groups . Additionally, the synthesis of related fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted phenylcyanoacrylates has been reported, which involves the Knoevenagel condensation of ring-substituted benzaldehydes .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms and fluorinated groups, which can influence the steric and electronic properties of the molecule. For instance, the synthesis and comparative analysis of diastereomers of 4,4-bis(trifluoromethyl)-2-(fluoroalkoxy)-6,7-benzo-1,3,2λ5- dioxaphosphepin-5-one 2-oxides revealed high regio- and stereoselectivity, with the molecular and supramolecular structures being examined in terms of hydrophilic and lipophilic regions in the crystal .
Chemical Reactions Analysis
Fluorinated aromatic aldehydes can undergo various chemical reactions, leveraging the unique reactivity of the fluorine atoms. For example, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes has been used to synthesize ring-fluorinated hetero- and carbocycles, demonstrating the remarkable effect of vinylic fluorines on the disfavored process . Additionally, the ability of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate to effect electrophilic aromatic substitution has been shown to be a useful reagent for the quantitative fluorination of aromatic substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde are influenced by the presence of fluorine and trifluoromethoxy groups. These groups can increase the molecule's lipophilicity, volatility, and chemical stability, making them more resistant to metabolic degradation. The introduction of fluorine atoms can also affect the acidity and basicity of the compound, as well as its hydrogen bonding capabilities, which are important factors in drug-receptor interactions .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-Fluoro-5-(trifluorometoxi)benzaldehído: es un compuesto valioso en la síntesis orgánica. Sirve como precursor para la síntesis de varios compuestos aromáticos debido a su grupo aldehído reactivo y la naturaleza atrayente de electrones de los átomos de flúor. Este compuesto puede usarse para introducir el grupo trifluorometoxi fenilo en moléculas más grandes, lo que es particularmente útil para crear fármacos con mayor estabilidad metabólica y biodisponibilidad .
Intermediarios Farmacéuticos
En la industria farmacéutica, este producto químico se utiliza como intermedio en la síntesis de moléculas más complejas. Su incorporación a las moléculas de fármacos puede mejorar las propiedades farmacocinéticas y aumentar la afinidad de unión a los objetivos biológicos. Es especialmente relevante en el desarrollo de nuevos agentes terapéuticos donde los compuestos fluorados a menudo juegan un papel crucial .
Investigación Agroquímica
Los benzaldehídos fluorados como This compound se exploran por su posible uso en agroquímicos. El grupo trifluorometoxi puede conferir resistencia a la degradación metabólica, lo que hace que los agroquímicos resultantes sean más efectivos y duraderos en diversas condiciones ambientales .
Ciencia de los Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con grupos funcionales fluorados específicos. Estos materiales pueden exhibir propiedades únicas como resistencia a solventes y aceites, o mayor estabilidad térmica, lo que los hace adecuados para aplicaciones especializadas .
Safety and Hazards
2-Fluoro-5-(trifluoromethoxy)benzaldehyde is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGCHMPSCBYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382582 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886497-81-0 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







